molecular formula C8H12O3 B13953566 5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol CAS No. 771438-40-5

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol

Katalognummer: B13953566
CAS-Nummer: 771438-40-5
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: KIVUXDJIBRSCCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol is an organic compound characterized by a cyclohexadiene ring substituted with a methoxymethoxy group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol typically involves the protection of hydroxyl groups followed by the introduction of the methoxymethoxy group. One common method involves the reaction of cyclohexa-1,5-diene-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Methoxymethoxy)cyclohexa-1,5-dien-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethoxy group enhances its solubility and reactivity compared to similar compounds. Additionally, its structural features make it a valuable intermediate in synthetic chemistry .

Eigenschaften

CAS-Nummer

771438-40-5

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

5-(methoxymethoxy)cyclohexa-1,5-dien-1-ol

InChI

InChI=1S/C8H12O3/c1-10-6-11-8-4-2-3-7(9)5-8/h3,5,9H,2,4,6H2,1H3

InChI-Schlüssel

KIVUXDJIBRSCCU-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC(=CCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.